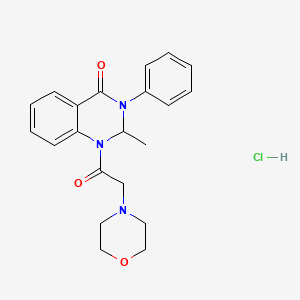
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride is a complex organic compound with the molecular formula C21H24ClN3O3 and a molecular weight of 401.887 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Acylation: The quinazolinone core is then acylated with 2-morpholin-4-ylacetyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the quinazolinone core using methyl iodide in the presence of a base.
Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
2-Methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-onehydrochloride can be compared with other similar compounds, such as:
1-Morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride: This compound shares a similar core structure but differs in its substituents.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen-containing heterocycles and exhibit similar biological activities
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
19395-74-5 |
|---|---|
分子式 |
C21H24ClN3O3 |
分子量 |
401.9 g/mol |
IUPAC名 |
2-methyl-1-(2-morpholin-4-ylacetyl)-3-phenyl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-23(17-7-3-2-4-8-17)21(26)18-9-5-6-10-19(18)24(16)20(25)15-22-11-13-27-14-12-22;/h2-10,16H,11-15H2,1H3;1H |
InChIキー |
ZKTOSYAFGHDVAL-UHFFFAOYSA-N |
SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
正規SMILES |
CC1N(C(=O)C2=CC=CC=C2N1C(=O)CN3CCOCC3)C4=CC=CC=C4.Cl |
Key on ui other cas no. |
20866-13-1 |
関連するCAS |
20866-13-1 (hydrochloride) |
同義語 |
1-morpholinoacetyl-2-methyl-3-phenyl-4-oxo-1,2,3,4-tetrahydroquinazoline hydrochloride HQ 275 HQ-275 HQ-275 hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















